molecular formula C6H10Br2N2O B1525074 5-(Aminomethyl)pyridin-2-ol dihydrobromide CAS No. 1315367-44-2

5-(Aminomethyl)pyridin-2-ol dihydrobromide

Cat. No.: B1525074
CAS No.: 1315367-44-2
M. Wt: 285.96 g/mol
InChI Key: KCYAUNMGRZVUMV-UHFFFAOYSA-N
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Description

5-(Aminomethyl)pyridin-2-ol dihydrobromide is a versatile compound with the molecular formula C6H10Br2N2O and a molecular weight of 285.96 g/mol. This compound is known for its wide range of applications in scientific experiments, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)pyridin-2-ol dihydrobromide typically involves the reaction of pyridine derivatives with aminomethyl groups under controlled conditions. One common method involves the use of bromine as a reagent to introduce the dihydrobromide moiety. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to remove impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)pyridin-2-ol dihydrobromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aminomethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out in solvents like water, ethanol, or dichloromethane, depending on the specific reaction requirements.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups. These products are often characterized using techniques like NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm their structures.

Scientific Research Applications

5-(Aminomethyl)pyridin-2-ol dihydrobromide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various organic synthesis reactions, including the formation of complex heterocyclic compounds.

    Biology: Employed in biochemical assays and as a probe for studying enzyme activities and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its versatile reactivity and stability.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)pyridin-2-ol dihydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are often studied using advanced techniques like molecular docking and computational modeling.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(Aminomethyl)pyridin-2-ol dihydrobromide include:

    Pyrrolidine derivatives: Known for their biological activities and used in drug discovery.

    Pyrimidine derivatives: Exhibiting a range of pharmacological effects, including anti-inflammatory and antimicrobial activities.

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of the aminomethyl and pyridin-2-ol moieties, which confer distinct reactivity and biological properties. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

5-(aminomethyl)-1H-pyridin-2-one;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O.2BrH/c7-3-5-1-2-6(9)8-4-5;;/h1-2,4H,3,7H2,(H,8,9);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCYAUNMGRZVUMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC=C1CN.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1315367-44-2
Record name 5-(aminomethyl)pyridin-2-ol dihydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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